molecular formula C27H19ClN4O3S B11774815 N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide

Cat. No.: B11774815
M. Wt: 515.0 g/mol
InChI Key: MTCSSQNVOYWJLZ-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyridine ring, followed by the introduction of the cyano, phenyl, and p-tolyl groups. The final step involves the attachment of the 4-chloro-3-nitrophenyl group to the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the nitro group to form amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups at the chloro or nitro positions.

Scientific Research Applications

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with cyano, phenyl, and nitro groups. Examples include:

  • N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenylpyridin-2-yl)thio)acetamide
  • N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-methylpyridin-2-yl)thio)acetamide

Uniqueness

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H19ClN4O3S

Molecular Weight

515.0 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H19ClN4O3S/c1-17-7-9-19(10-8-17)24-14-21(18-5-3-2-4-6-18)22(15-29)27(31-24)36-16-26(33)30-20-11-12-23(28)25(13-20)32(34)35/h2-14H,16H2,1H3,(H,30,33)

InChI Key

MTCSSQNVOYWJLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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